1-Bromo-4-(dimethylsulfamoylamino)benzene
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Overview
Description
1-Bromo-4-(dimethylsulfamoylamino)benzene is an organic compound that features a benzene ring substituted with a bromine atom and a dimethylsulfamoylamino group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(dimethylsulfamoylamino)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-(dimethylsulfamoylamino)benzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(dimethylsulfamoylamino)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Nucleophilic Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products Formed
Electrophilic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Amino or thiol-substituted benzene derivatives.
Coupling Reactions: Biphenyl derivatives.
Scientific Research Applications
1-Bromo-4-(dimethylsulfamoylamino)benzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the preparation of more complex molecules.
Biology: In the study of enzyme inhibitors and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(dimethylsulfamoylamino)benzene involves its reactivity as an electrophile or nucleophile in various chemical reactions. The bromine atom can be activated by a catalyst to form a reactive intermediate, which then undergoes substitution or coupling reactions. The dimethylsulfamoylamino group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar structure but with a fluorine atom instead of the dimethylsulfamoylamino group.
1-Bromo-4-(trifluoromethyl)sulfonylbenzene: Contains a trifluoromethylsulfonyl group instead of the dimethylsulfamoylamino group.
Uniqueness
1-Bromo-4-(dimethylsulfamoylamino)benzene is unique due to the presence of the dimethylsulfamoylamino group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Properties
Molecular Formula |
C8H11BrN2O2S |
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Molecular Weight |
279.16 g/mol |
IUPAC Name |
1-bromo-4-(dimethylsulfamoylamino)benzene |
InChI |
InChI=1S/C8H11BrN2O2S/c1-11(2)14(12,13)10-8-5-3-7(9)4-6-8/h3-6,10H,1-2H3 |
InChI Key |
ZWOQAXPOVSCBKC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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